2-Formyl-5-(3-methylsulfonylaminophenyl)phenol
Overview
Description
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol is an organic compound with the molecular formula C14H13NO4S It is characterized by the presence of a formyl group, a phenol group, and a methylsulfonylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-(3-methylsulfonylaminophenyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of a suitable phenol derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Formylation: The intermediate is then subjected to formylation using a formylating agent such as paraformaldehyde or formic acid in the presence of an acid catalyst like hydrochloric acid.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 2-Carboxy-5-(3-methylsulfonylaminophenyl)phenol.
Reduction: 2-Hydroxymethyl-5-(3-methylsulfonylaminophenyl)phenol.
Substitution: 2-Formyl-5-(3-methylsulfonylamino-4-nitrophenyl)phenol (nitration product).
Scientific Research Applications
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(3-methylsulfonylaminophenyl)phenol involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Formyl-5-(4-methylsulfonylaminophenyl)phenol: Similar structure but with a different position of the methylsulfonylamino group.
2-Formyl-5-(3-ethylsulfonylaminophenyl)phenol: Similar structure but with an ethylsulfonylamino group instead of a methylsulfonylamino group.
2-Formyl-5-(3-methylsulfonylaminophenyl)anisole: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
2-Formyl-5-(3-methylsulfonylaminophenyl)phenol is unique due to the specific positioning of the formyl, phenol, and methylsulfonylamino groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[3-(4-formyl-3-hydroxyphenyl)phenyl]methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)15-13-4-2-3-10(7-13)11-5-6-12(9-16)14(17)8-11/h2-9,15,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDIWHSHQLGXGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685364 | |
Record name | N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-63-4 | |
Record name | Methanesulfonamide, N-(4′-formyl-3′-hydroxy[1,1′-biphenyl]-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261907-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30685364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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